![molecular formula C21H27N3OS B14866286 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a thienopyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl and dimethylphenyl groups are then introduced through subsequent substitution reactions. The final step involves the acylation of the thienopyrazole intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to its specific combination of functional groups and its thienopyrazole core
特性
分子式 |
C21H27N3OS |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
2-cyclohexyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H27N3OS/c1-14-8-9-17(10-15(14)2)24-21(18-12-26-13-19(18)23-24)22-20(25)11-16-6-4-3-5-7-16/h8-10,16H,3-7,11-13H2,1-2H3,(H,22,25) |
InChIキー |
QRTZGWWQDGLXQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B14866208.png)


![endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane](/img/structure/B14866229.png)
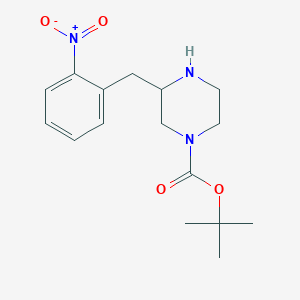

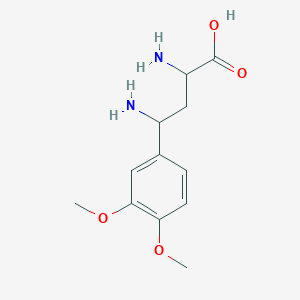


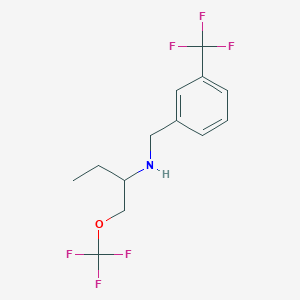
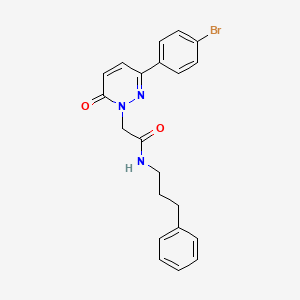
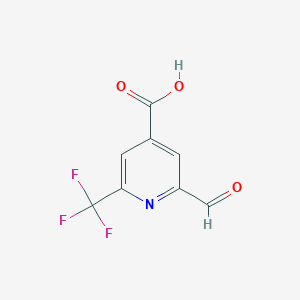
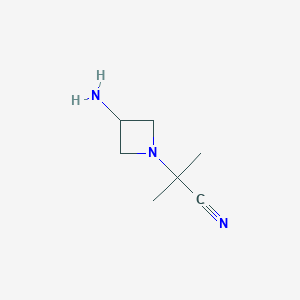
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
